(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide
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Overview
Description
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide is a complex organic compound with a unique structure that includes a cyano group, a diethylamino group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Introduction of the Diethylamino Group: The diethylamino group can be added via an amination reaction, often using diethylamine as the reagent.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinylmethyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with dimethylamino instead of diethylamino group.
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-pyridinylmethyl)-2-propenamide: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C20H22N4O/c1-3-24(4-2)19-9-7-16(8-10-19)12-18(13-21)20(25)23-15-17-6-5-11-22-14-17/h5-12,14H,3-4,15H2,1-2H3,(H,23,25)/b18-12+ |
InChI Key |
IJSFBCSUMGOJKQ-LDADJPATSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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